L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine
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Overview
Description
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is a complex peptide compound It is composed of several amino acids, including histidine, ornithine, tyrosine, valine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at reactive side chains or terminal groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like DTT or TCEP.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone.
Scientific Research Applications
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- L-Isoleucyl-L-leucylglycyl-L-histidyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-tyrosyl-L-lysinamide
Uniqueness
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
824952-01-4 |
---|---|
Molecular Formula |
C35H48N10O7 |
Molecular Weight |
720.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H48N10O7/c1-20(2)29(33(50)44-28(34(51)52)16-21-7-4-3-5-8-21)45-32(49)27(15-22-10-12-24(46)13-11-22)43-31(48)26(9-6-14-40-35(37)38)42-30(47)25(36)17-23-18-39-19-41-23/h3-5,7-8,10-13,18-20,25-29,46H,6,9,14-17,36H2,1-2H3,(H,39,41)(H,42,47)(H,43,48)(H,44,50)(H,45,49)(H,51,52)(H4,37,38,40)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
MGICIOTYSRCNEY-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
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